molecular formula C26H25N5 B14621268 N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine CAS No. 57723-73-6

N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine

Cat. No.: B14621268
CAS No.: 57723-73-6
M. Wt: 407.5 g/mol
InChI Key: NCOGHNXWRZBCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This specific compound is notable for its complex structure, which includes a naphthalene ring, a butyl group, and two phenyl groups connected by azo linkages. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts. This is achieved by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative in an alkaline medium to form the azo compound. This step requires precise control of pH and temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the cleavage of the azo bonds and formation of corresponding nitro compounds.

    Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, acidic or neutral conditions.

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst, acidic or basic conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds and their metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.

    Industry: Utilized in the production of dyes and pigments, particularly for textiles and plastics, due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine primarily involves its interaction with molecular targets through its azo groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azo groups can also participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sudan III: Another azo compound used as a dye, with a similar structure but different substituents.

    Sudan IV: Similar to Sudan III, used for staining in biological applications.

    Oil Red O: A fat-soluble dye used for staining lipids, structurally related to azo compounds.

Uniqueness

N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. Its butyl group and naphthalene ring contribute to its solubility and stability, making it suitable for various industrial and research applications.

Properties

CAS No.

57723-73-6

Molecular Formula

C26H25N5

Molecular Weight

407.5 g/mol

IUPAC Name

N-butyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine

InChI

InChI=1S/C26H25N5/c1-2-3-19-27-25-18-13-20-9-7-8-12-24(20)26(25)31-30-23-16-14-22(15-17-23)29-28-21-10-5-4-6-11-21/h4-18,27H,2-3,19H2,1H3

InChI Key

NCOGHNXWRZBCHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.